molecular formula C6H5Cl2OP B1582359 Phenylphosphorodichloridite CAS No. 3426-89-9

Phenylphosphorodichloridite

Cat. No. B1582359
Key on ui cas rn: 3426-89-9
M. Wt: 194.98 g/mol
InChI Key: LXHWDUISRBUGRA-UHFFFAOYSA-N
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Patent
US07173138B2

Procedure details

Further starting compounds HalPnR1R2 and HalPnR3R4 are obtainable by stepwise synthesis. Thus, for example, reaction of phenol with phosphorus trichloride in the presence of a tertiary amine, e.g. triethylamine, produces phenoxyphosphorus dichloride which can be reacted with one equivalent of the appropriate pyrrole compound, e.g. pyrrole, in the presence of a tertiary amine to give phenoxypyrrolylphosphorus chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[P:8](Cl)([Cl:10])[Cl:9]>C(N(CC)CC)C>[O:7]([P:8]([Cl:10])[Cl:9])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Further starting compounds HalPnR1R2 and HalPnR3R4 are obtainable by stepwise synthesis

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)P(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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